4-(Trifluoromethylsulfinyl)chlorobenzene
Overview
Description
4-(Trifluoromethylsulfinyl)chlorobenzene is an organic compound characterized by the presence of a trifluoromethylsulfinyl group attached to a chlorobenzene ring. This compound is notable for its unique chemical properties, making it a valuable intermediate in various industrial and pharmaceutical applications.
Preparation Methods
The synthesis of 4-(Trifluoromethylsulfinyl)chlorobenzene typically involves the reaction of chlorobenzene with silver fluoride and trifluoromethylsulfinyl chloride. Another method includes the chlorination of trifluoromethanesulfonic acid or sodium triflate . These processes are designed to be economical and environmentally friendly, avoiding the formation of toxic by-products .
Chemical Reactions Analysis
4-(Trifluoromethylsulfinyl)chlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common reagents used in these reactions include Lewis acids and bases, which facilitate the transfer of the trifluoromethylsulfinyl group . Major products formed from these reactions include trifluoromethanesulfinate esters and other functionalized derivatives .
Scientific Research Applications
4-(Trifluoromethylsulfinyl)chlorobenzene is widely used in scientific research due to its unique properties:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes and receptors.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethylsulfinyl)chlorobenzene involves the electrophilic trifluoromethylsulfinylation of nucleophiles. This process is facilitated by the formation of a quaternary ammonium ion pair or trifluoromethanesulfinyl chloride in situ, which then reacts with C/N/O nucleophiles . The compound’s ability to form stable complexes with various nucleophiles makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
4-(Trifluoromethylsulfinyl)chlorobenzene can be compared with other trifluoromethylsulfinyl compounds, such as:
Trifluoromethanesulfinyl chloride (CF3SO2Cl): Used for direct trifluoromethylation of substrates.
N-Trifluoromethylsulfinylphthalimide: A reagent for electrophilic trifluoromethylsulfinylation.
Sodium trifluoromethanesulfinate (CF3SO2Na): Another reagent for trifluoromethylation reactions.
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its applicability in various fields of research and industry.
Properties
IUPAC Name |
1-chloro-4-(trifluoromethylsulfinyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3OS/c8-5-1-3-6(4-2-5)13(12)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEHUUVWOJMAGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380669 | |
Record name | 1-Chloro-4-(trifluoromethanesulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
708-66-7 | |
Record name | 1-Chloro-4-(trifluoromethanesulfinyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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